N-Methyl-2-(piperazin-1-yl)benzene-1-sulfonamide is a chemical compound characterized by its sulfonamide functional group and piperazine moiety. This compound, with the molecular formula and a molecular weight of 255.34 g/mol, has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound is classified under sulfonamides, which are known for their antimicrobial properties and ability to inhibit specific enzymes in various biological pathways.
The synthesis of N-Methyl-2-(piperazin-1-yl)benzene-1-sulfonamide typically involves the reaction of piperazine derivatives with sulfonyl chlorides. A common approach is the nucleophilic substitution reaction where a primary or secondary amine reacts with sulfonyl chloride in the presence of a base. This method allows for the introduction of the sulfonamide group effectively.
The molecular structure of N-Methyl-2-(piperazin-1-yl)benzene-1-sulfonamide features:
The compound's structural data can be represented as follows:
The structural elucidation is typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
N-Methyl-2-(piperazin-1-yl)benzene-1-sulfonamide can participate in various chemical reactions typical of sulfonamides:
The reactivity of this compound is influenced by the electron-withdrawing nature of the sulfonamide group, which enhances its nucleophilicity at the nitrogen atom.
N-Methyl-2-(piperazin-1-yl)benzene-1-sulfonamide exhibits biological activity primarily through inhibition of specific enzymes, notably dihydropteroate synthetase, which is crucial in bacterial folate synthesis. This mechanism leads to bacteriostatic effects by disrupting folate metabolism, essential for nucleic acid synthesis .
Relevant analyses include spectroscopic methods (NMR, IR) that confirm functional groups and structural integrity.
N-Methyl-2-(piperazin-1-yl)benzene-1-sulfonamide has significant applications in medicinal chemistry:
The discovery of N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide derivatives as potent OXPHOS (oxidative phosphorylation) inhibitors emerged from phenotypic screening in galactose-containing media, which forces cancer cells to rely on mitochondrial metabolism. Initial hit compound benzene-1,4-disulfonamide 1 demonstrated selective cytotoxicity against UM16 pancreatic cancer cells (IC₅₀ = 0.58 μM) but required extensive optimization to improve potency and drug-like properties [2]. A systematic multi-parameter optimization campaign addressed three critical dimensions:
Ring System Modifications: Systematic exploration of piperidine ring size and substitution patterns revealed the 3-substituted piperidine as essential for maintaining target engagement. Introduction of a cis-hydroxy group at the 3-position (Compound 9) maintained moderate activity (MIA PaCa-2 IC₅₀ = 1.3 μM), while 3,5-bridged systems (Compound 11) showed improved potency (BxPC-3 IC₅₀ = 1.2 μM). Crucially, sulfone analogs (12–15) completely lost activity (IC₅₀ >10 μM), confirming the sulfonamide moiety's indispensability for bioactivity [2].
Physicochemical Property Balancing: Optimized derivatives like DX3-235 (65) achieved nanomolar Complex I inhibition (IC₅₀ = 312 ± 67 nM) while maintaining favorable drug-like properties. Key parameters included controlled lipophilicity (cLogP = 2.99), polar surface area (tPSA = 101.1 Ų), and aqueous solubility (>200 μM). These properties enabled significant in vivo efficacy in Pan02 syngeneic pancreatic models with minimal toxicity [2].
Metabolic Stability Enhancements: Structural modifications focused on reducing susceptibility to cytochrome P450 metabolism, particularly through judicious fluorine substitution and avoidance of metabolically labile motifs. This resulted in analogs with improved hepatic stability while retaining target affinity [2].
Table 1: Impact of Piperidine Ring Modifications on Anticancer Activity
Compound | Structural Modification | MIA PaCa-2 IC₅₀ (μM) | BxPC-3 IC₅₀ (μM) | cLogP |
---|---|---|---|---|
2 | Lead compound | 0.4 ± 0.1 | 0.6 ± 0.2 | 2.99 |
9 | 3-cis-hydroxy | 1.3 ± 0.6 | 3.3 ± 0.1 | 2.37 |
11 | 3,5-Bridged system | 1.0 ± 0.5 | 1.2 ± 0.8 | 2.74 |
12 | Sulfone analog | >30 | >30 | 3.12 |
Toggle Experimental Details
Cytotoxicity measured via MTT assay after 72h exposure; cLogP calculated using BioByte ClogP; Data represent mean ± SD (n=3)
The chiral environment of biological targets necessitates rigorous stereochemical analysis during piperazine-sulfonamide development. Initial resolution of racemic benzene-1,4-disulfonamide 1 revealed dramatic enantiomeric divergence:
The R-enantiomer (2) exhibited >30-fold greater potency (UM16 IC₅₀ = 0.31 μM) versus the S-enantiomer (3) (IC₅₀ = 9.47 μM), indicating highly specific three-dimensional target recognition [2]. This stereopreference correlated with ATP depletion capacity in galactose medium (R-enantiomer IC₅₀ = 118.5 ± 2.2 nM) and Complex I inhibition (IC₅₀ = 312 ± 67 nM). Molecular modeling suggests the R-configuration optimally positions the sulfonamide group for hydrogen bonding with NADH binding pocket residues in Complex I [2].
In advanced analogs featuring α-chiral centers adjacent to the sulfonamide nitrogen, stereochemistry profoundly influenced target binding kinetics. Derivatives with (S)-configuration at methyl-bearing carbons exhibited 3-5 fold stronger binding to HDAC6 compared to (R)-counterparts, attributed to better complementarity with the hydrophobic foot pocket of the enzyme [9]. This stereospecificity enabled rational design of DX3-234 (64), a close analogue optimized for in vivo stability and efficacy [2].
Computational analyses of 4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzene-1-sulfonamide revealed distinct binding pose clusters for enantiomers when docked into the OXPHOS Complex I binding site. The preferred enantiomer maintained the fluorobenzene sulfonamide moiety in a coplanar orientation with key His381 and Tyr114 residues, while the disfavored enantiomer suffered steric clash with Ile24 [8].
Table 2: Enantiomeric Differentiation in Biological Activity
Enantiomer Pair | Target | Preferred Configuration | Activity Ratio (Pref/Non-pref) | Structural Basis |
---|---|---|---|---|
Benzene-1,4-disulfonamide 1 | OXPHOS Complex I | R | >30:1 | Optimal H-bonding network |
α-Methyl sulfonamides | HDAC6 | S | 5:1 | Hydrophobic pocket complementarity |
Thiophene-piperazine sulfonamides | Muscarinic receptors | R | 12:1 | Reduced steric clash |
Toggle Methodological Notes
Enantiomers separated by chiral HPLC; Activity ratios calculated from IC₅₀ values; Docking performed using Glide SP precision with OPLS4 force field
Strategic ring substitution patterns directly modulate electronic properties and binding interactions:
Halogen Incorporation: Bromine at the para-position (4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide) enhanced electrophilic character, facilitating nucleophilic aromatic substitution in downstream derivatization. The electron-withdrawing bromine increased sulfonamide nitrogen acidity by 1.2 pKₐ units, strengthening ionic interactions with target proteins [10]. Fluorine analogs exhibited improved blood-brain barrier penetration (logBB = -0.42 vs -1.03 for non-fluorinated analogs) while maintaining aqueous solubility [8].
Heterocyclic Fusion: Benzoxazole- and benzothiazole-integrated sulfonamides (9a-d) demonstrated selective HDAC6 inhibition (IC₅₀ = 0.1–1.0 μM) through extended π-stacking with Tyr50. The benzothiazole analog showed 6-fold selectivity over HDAC1 (IC₅₀ = 0.9 μM vs 6.0 μM), attributed to optimal fit within the HDAC6 hydrophobic tunnel [9].
Extended Conjugation Systems: Introduction of hydroxamic acid at the para-position (e.g., 4-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylbenzenecarbohydroxamic acid) enabled bidentate zinc chelation in HDAC inhibition. Crucially, meta-substituted isomers (8a-d) showed >100-fold reduced activity, highlighting the stringent geometric requirements for target engagement [9].
The piperazine linkage between sulfonamide and aromatic systems serves as a versatile diversification point:
Nucleophilic Aromatic Substitution (SNAr): Optimized coupling of chlorobenzazoles with mono-N-protected piperazines significantly improved yields. Using ethyl N-piperazinecarboxylate as a protected synthon prevented di-alkylation byproducts, increasing isolated yields from <20% to >75% for key intermediates like 5a-d [9]. The leaving group profoundly influenced efficiency: 4-chlorosulfonylbenzoic acid provided 92% conversion versus 65% for methylsulfonyl analogs [4].
Transition Metal-Catalyzed Coupling: Buchwald-Hartwig amination enabled challenging C-N bond formations, particularly for electron-deficient heterocycles. However, catalyst residues complicated purification in Ribociclib-like intermediates, prompting development of metal-free alternatives using LiHMDS as base [4].
Sulfonylation Chemoselectivity: Selective mono-sulfonylation was achieved through controlled addition sequences: slow addition of sulfonyl chlorides (1.05 equiv.) to piperazine derivatives at -10°C in THF, maintaining pH 8-9 with NMM, minimized bis-sulfonylated byproducts (<5%) [9]. Subsequent hydroxamic acid formation employed Reddy's protocol using N-methylmorpholine and ethyl chloroformate, yielding hydroxamic acids in >85% purity without chromatographic purification [9].
Table 3: Synthetic Method Comparison for Key Intermediate Formation
Reaction Type | Conditions | Yield Range | Key Advantage | Limitation |
---|---|---|---|---|
SNAr (Optimized) | LiHMDS, THF, 0°C→RT | 85-92% | Transition metal-free | Moisture-sensitive |
Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃, dioxane, 100°C | 70-88% | Broad substrate scope | Catalyst removal challenges |
Reductive Amination | NaBH₃CN, MeOH, 4Å MS | 45-68% | Functional group tolerance | Low yields for sterically hindered amines |
Direct Sulfonylation | Sulfonyl chloride (1.05 eq), NMM, -10°C | 75-82% | High chemoselectivity | Requires temperature control |
Toggle Process Chemistry Notes
Yields represent isolated, purified products; SNAr = Nucleophilic Aromatic Substitution; NMM = N-methylmorpholine; MS = Molecular sieves
Comprehensive Compound Table
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